2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines phenoxy, acetylamino, phenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with a suitable activating agent, such as thionyl chloride, to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with an amine, such as aniline, to form the phenoxyacetylamino intermediate.
Thiophene Ring Formation: The phenoxyacetylamino intermediate is then subjected to cyclization with a suitable thiophene precursor, such as 2-bromo-3-phenylthiophene, under basic conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenoxy-acetylamino)-acetic acid ethyl ester
- 2-(2-Phenoxy-propionylamino)-acetic acid ethyl ester
- 2-(3,4-Dimethoxy-phenyl)-acetylamino-acetic acid ethyl ester
Uniqueness
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-25-21(24)19-17(15-9-5-3-6-10-15)14-27-20(19)22-18(23)13-26-16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMXTKAPOEFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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